molecular formula C12H16 B14661691 2-(But-2-en-1-yl)-1,4-dimethylbenzene CAS No. 37849-09-5

2-(But-2-en-1-yl)-1,4-dimethylbenzene

Cat. No.: B14661691
CAS No.: 37849-09-5
M. Wt: 160.25 g/mol
InChI Key: ZAGLJFOZBVWFJB-UHFFFAOYSA-N
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Description

2-(But-2-en-1-yl)-1,4-dimethylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where the benzene ring is substituted with a but-2-en-1-yl group and two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-en-1-yl)-1,4-dimethylbenzene can be achieved through various methods. One common approach involves the alkylation of p-xylene with crotyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-en-1-yl)-1,4-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Hydrogenation of the double bond in the but-2-en-1-yl group can yield the saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of crotonic acid or crotyl alcohol.

    Reduction: Formation of 2-(butyl)-1,4-dimethylbenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(But-2-en-1-yl)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(But-2-en-1-yl)-1,4-dimethylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The but-2-en-1-yl group can participate in addition reactions due to the presence of the double bond. The exact pathways and molecular targets depend on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

    Crotyl alcohol: Similar structure but with a hydroxyl group instead of the benzene ring.

    Crotonaldehyde: Contains an aldehyde group instead of the benzene ring.

    Crotonic acid: Contains a carboxylic acid group instead of the benzene ring.

Uniqueness

2-(But-2-en-1-yl)-1,4-dimethylbenzene is unique due to the presence of both the but-2-en-1-yl group and the dimethyl-substituted benzene ring

Properties

CAS No.

37849-09-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

2-but-2-enyl-1,4-dimethylbenzene

InChI

InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4-5,7-9H,6H2,1-3H3

InChI Key

ZAGLJFOZBVWFJB-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1=C(C=CC(=C1)C)C

Origin of Product

United States

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